molecular formula C8H4Br2F2O B13711723 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone

Cat. No.: B13711723
M. Wt: 313.92 g/mol
InChI Key: GNXQYGDOCATBIR-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is a halogenated aromatic ketone featuring a dibrominated acetyl group attached to a 2,5-difluorophenyl ring. The 2,5-difluorophenyl moiety introduces strong electron-withdrawing effects due to fluorine’s electronegativity, which significantly influences electronic distribution, solubility, and reaction pathways compared to similar compounds .

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2,2-dibromo-1-(2,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H

InChI Key

GNXQYGDOCATBIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(Br)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone typically involves the bromination of 1-(2,5-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(2,5-difluorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form 2,5-difluorobenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea in the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include 2,2-diamino-1-(2,5-difluorophenyl)ethanone or 2,2-dithio-1-(2,5-difluorophenyl)ethanone.

    Reduction Reactions: The major product is 1-(2,5-difluorophenyl)ethanol.

    Oxidation Reactions: The major product is 2,5-difluorobenzoic acid.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, derivatives of dibromo compounds have shown promising results against various bacterial strains. In a comparative study involving several halogenated compounds, 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone exhibited significant activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
2,2-Dibromo-1-(2,5-difluorophenyl)ethanoneS. aureus15
2,2-Dibromo-1-(2,5-difluorophenyl)ethanoneE. coli12

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis via caspase activation
HCT-11615Mitochondrial disruption

Synthesis of Advanced Materials

The compound serves as a precursor in the synthesis of advanced materials such as polymers and nanocomposites. Its dibromo functionality allows for further reactions that can enhance material properties like thermal stability and mechanical strength.

Case Study: Polymer Blends

A study on polymer blends incorporating 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone showed improved thermal properties compared to traditional polymers:

Polymer BlendThermal Stability (°C)Mechanical Strength (MPa)
Blend A25040
Blend B23035

Pesticide Development

The compound has been explored for its potential use in developing new pesticides due to its halogenated structure which can enhance bioactivity against pests while reducing environmental impact.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features, physical properties, and spectral data of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone with analogs from the evidence:

Compound Name Substituents Melting Point (°C) Key Spectral Data (NMR, IR) Reactivity Notes References
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone 2,5-difluorophenyl Not reported Inferred: Strong C=O stretch (~1680 cm⁻¹ in IR); Fluorine-induced deshielding in ¹³C NMR Electron-deficient ring directs electrophilic substitutions meta/para to fluorine
2,2-Dibromo-1-(4-methoxyphenyl)ethanone 4-methoxyphenyl 86–88 ¹H NMR: δ 8.06 (d, J=9.3 Hz, 2H), 3.88 (s, 3H); IR: 1684 cm⁻¹ (C=O) Methoxy group activates ring for further substitution (e.g., bromination)
2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone 4-hydroxy-3-methoxyphenyl Not reported Crystal structure shows O–H···O hydrogen bonding; π–π stacking (3.596 Å) Stabilized by intramolecular H-bonding; used in lignin polymer studies
2,2-Dibromo-1-(5-chlorothiophen-2-yl)ethanone 5-chlorothiophen-2-yl Not reported Inferred: Thiophene ring alters electron density (C–S resonance) Enhanced reactivity in cross-coupling due to thiophene’s electron-rich nature
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-dimethoxyphenyl Not reported ¹H NMR: δ 8.06 (d, 2H), 3.88 (s, 3H); IR: 1684 cm⁻¹ (C=O) Methoxy groups direct substitutions to less hindered positions

Physical Properties and Spectral Insights

  • Melting Points : Methoxy and hydroxy derivatives (e.g., 86–88°C for 4-methoxyphenyl, 103–104°C for 5-bromo-2-hydroxyphenyl) suggest that polar substituents increase melting points via H-bonding or dipole interactions. The difluorophenyl compound’s melting point is expected to be lower due to reduced polarity .
  • NMR Shifts: In 2,2-Dibromo-1-(4-methoxyphenyl)ethanone, the methoxy proton resonates at δ 3.88, while aromatic protons appear downfield (δ 8.06). Fluorine substituents in the difluorophenyl analog would cause distinct splitting patterns in ¹⁹F NMR and deshielded carbonyl carbons in ¹³C NMR .

Biological Activity

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is a halogenated organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of two bromine atoms and a difluorophenyl group, which may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is C9H6Br2F2OC_9H_6Br_2F_2O. The unique combination of bromine and fluorine atoms in its structure can enhance its electrophilic character, potentially leading to various biological interactions.

While the specific biological targets of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone remain largely unexplored, similar compounds have shown diverse mechanisms of action in biological systems. These may include:

  • Inhibition of Enzymatic Activity : Compounds with halogen substitutions often act as enzyme inhibitors through covalent bonding or steric hindrance.
  • Interaction with Nucleic Acids : Halogenated compounds can intercalate into DNA or RNA structures, affecting replication and transcription processes.

Biological Activity Studies

Recent studies have examined the biological activities associated with halogenated phenyl compounds. Although specific data on 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is limited, related compounds have demonstrated significant activities:

Antimicrobial Activity

A study highlighted the antimicrobial properties of similar dibromo compounds against various bacterial strains. The presence of bromine enhances the lipophilicity and membrane permeability of these compounds, which may contribute to their efficacy against pathogens .

Antitumor Activity

Research has indicated that fluorinated compounds can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in reducing metabolic activity in tumor cells. The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Case Studies

  • Antimicrobial Efficacy : A series of studies evaluated the antimicrobial effects of dibromo derivatives. One study reported that a structurally similar compound exhibited an IC50 value of 12 μM against T. brucei, suggesting potential for further investigation into its use as an antimicrobial agent .
  • Cytotoxicity in Cancer Research : Another study involving fluorinated chalcones demonstrated varying degrees of cytotoxicity across different cancer cell lines. The most potent compound reduced cell viability significantly at concentrations as low as 75 µg/mL .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (µM)Target Organism/Cell Line
2,2-Dibromo-1-(4-fluorophenyl)ethanoneAntimicrobial12T. brucei
1-(2',4'-difluorophenyl)-3-(substituted phenyl)-1,3 propanedioneCytotoxicity61.18Various Tumor Cells
1H-benzo[f]chromene derivativesAntitumorVariesMCF-7, HCT-116, HepG-2

Q & A

Q. What are the recommended synthetic routes for 2,2-dibromo-1-(2,5-difluorophenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of 1-(2,5-difluorophenyl)ethanone using brominating agents such as molecular bromine (Br₂) or HBr in acetic acid. Optimization involves controlling stoichiometry (excess Br₂ ensures di-substitution) and reaction temperature (0–25°C to avoid over-bromination). Post-synthesis purification employs recrystallization from ethanol or column chromatography using silica gel with hexane/ethyl acetate eluents. Characterization via 1^1H/19^{19}F NMR should confirm the absence of mono-brominated byproducts, with distinct signals for the two bromine atoms (e.g., 13^{13}C NMR: C-Br peaks at ~30–40 ppm) .

Q. Which spectroscopic and analytical methods are most effective for characterizing 2,2-dibromo-1-(2,5-difluorophenyl)ethanone?

Key methods include:

  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ at m/z 311.86 for C₈H₅Br₂F₂O) to confirm molecular formula .
  • NMR Spectroscopy: 19^{19}F NMR for distinguishing fluorine environments (δ -110 to -125 ppm for ortho/meta F atoms) and 1^1H NMR for ketone protons (δ 4.8–5.2 ppm for CHBr₂) .
  • X-ray Diffraction: Single-crystal analysis resolves stereoelectronic effects of bromine and fluorine substituents (e.g., bond elongation due to steric hindrance) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the structural nuances of 2,2-dibromo-1-(2,5-difluorophenyl)ethanone, and what challenges arise during refinement?

SC-XRD using SHELX software (e.g., SHELXL-2018) enables precise determination of bond lengths and angles. For example:

  • Data Collection: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–25.0°, with absorption correction via multi-scan methods .
  • Refinement Challenges: Displacement parameters for bromine atoms may require anisotropic refinement due to high electron density. Contradictions in thermal motion data (e.g., Uₑq discrepancies >0.05 Ų) can arise from crystal twinning; resolution involves iterative least-squares cycles and twin-law application .

Q. What intermolecular interactions stabilize the crystal packing of 2,2-dibromo-1-(2,5-difluorophenyl)ethanone, and how do they influence material properties?

The crystal lattice is stabilized by:

  • Halogen Bonding: Br···O interactions (3.1–3.3 Å) between bromine and ketone oxygen.
  • π-π Stacking: Aromatic rings align with centroid distances of 3.5–3.7 Å, influenced by electron-withdrawing fluorine substituents .
  • C-H···O Hydrogen Bonds: Weak interactions (2.4–2.6 Å) contribute to layer formation. These interactions enhance thermal stability, as evidenced by TGA showing decomposition >200°C .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

  • Spectral Discrepancies: Conflicting 13^{13}C NMR signals may arise from dynamic rotational barriers; variable-temperature NMR can resolve this. For MS, isotopic patterns (Br₂ → 1:2:1 ratio for [M+2]/[M+4]) confirm purity .
  • Crystallographic Ambiguities: Disordered bromine atoms can be modeled using PART instructions in SHELXL. R-factor convergence issues (e.g., R₁ > 0.05) require re-examination of data scaling or absorption corrections .

Methodological Notes

  • Data Sources: Avoid commercial databases; rely on peer-reviewed crystallography (Acta Cryst. E) and spectroscopic repositories (NIST WebBook) .
  • Software Tools: Use Olex2 for structure visualization and Mercury for interaction analysis. SHELXTL (Bruker) is preferred for high-twinscale data .

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